

# Acalabrutinib (AVL-292) vs. Standard-of-Care: A Comparative Efficacy Guide in Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Acalabrutinib (formerly AVL-292), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, against standard-of-care therapies in various types of lymphoma. The information is compiled from pivotal clinical trials and is intended to support research and drug development efforts in hematologic malignancies.

## Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Acalabrutinib is a highly selective and potent covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, and survival of malignant B-cells.[2][3] By irreversibly binding to cysteine 481 in the BTK active site, acalabrutinib effectively blocks downstream signaling, leading to inhibition of B-cell activation and proliferation.[2] Compared to the first-generation BTK inhibitor ibrutinib, acalabrutinib exhibits greater selectivity with minimal off-target activity on other kinases, which is believed to contribute to its favorable safety profile.[1] [4][5]

Below is a diagram illustrating the BTK signaling pathway and the point of intervention by Acalabrutinib.





Click to download full resolution via product page

Caption: Acalabrutinib's inhibition of the BTK signaling pathway.



# Efficacy in Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

Acalabrutinib has demonstrated superior efficacy compared to standard chemoimmunotherapy in both treatment-naive and relapsed/refractory CLL/SLL.

#### **Treatment-Naive CLL**

The Phase 3 ELEVATE-TN trial evaluated acalabratinib in combination with obinutuzumab and as a monotherapy against a standard chemoimmunotherapy regimen of chlorambucil plus obinutuzumab in patients with previously untreated CLL.

Table 1: Efficacy in Treatment-Naive Chronic Lymphocytic Leukemia (ELEVATE-TN)

| Efficacy Endpoint                          | Acalabrutinib +<br>Obinutuzumab | Acalabrutinib<br>Monotherapy | Chlorambucil +<br>Obinutuzumab |
|--------------------------------------------|---------------------------------|------------------------------|--------------------------------|
| Overall Response<br>Rate (ORR)             | 96.1%[6]                        | 89.9%[6]                     | 83.1%[6]                       |
| Complete Response (CR)                     | 36.9%[6]                        | 19.0%[6]                     | 13.6%[6]                       |
| Median Progression-<br>Free Survival (PFS) | Not Reached[6]                  | Not Reached[6]               | 27.8 months[6]                 |
| Estimated 72-month PFS Rate                | 78.0%[6]                        | 61.5%[6]                     | 17.2%[6]                       |
| Median Overall<br>Survival (OS)            | Not Reached[6]                  | Not Reached[6]               | Not Reached[6]                 |
| Estimated 72-month OS Rate                 | 83.9%[6]                        | 75.5%[6]                     | 74.7%[6]                       |

#### Relapsed/Refractory CLL

The Phase 3 ASCEND trial compared acalabrutinib monotherapy to the investigator's choice of either idelalisib plus rituximab or bendamustine plus rituximab in patients with relapsed or



refractory CLL.

Table 2: Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (ASCEND)

| Efficacy Endpoint                         | Acalabrutinib<br>Monotherapy | Investigator's Choice<br>(Idelalisib + Rituximab or<br>Bendamustine +<br>Rituximab) |
|-------------------------------------------|------------------------------|-------------------------------------------------------------------------------------|
| Median Progression-Free<br>Survival (PFS) | Not Reached[7][8]            | 16.5 months[7]                                                                      |
| Estimated 12-month PFS Rate               | 88%[7][9]                    | 68%[7][9]                                                                           |
| Estimated 18-month PFS Rate               | 82%[8]                       | 48%[8]                                                                              |
| Overall Response Rate (ORR)               | 81%                          | 75%                                                                                 |

## **Efficacy in Mantle Cell Lymphoma (MCL)**

Acalabrutinib has also shown significant efficacy in mantle cell lymphoma, a typically aggressive form of non-Hodgkin lymphoma.

### **Previously Untreated MCL**

The Phase 3 ECHO trial investigated the addition of acalabrutinib to the standard chemoimmunotherapy combination of bendamustine and rituximab (BR) in patients with previously untreated MCL.

Table 3: Efficacy in Previously Untreated Mantle Cell Lymphoma (ECHO Trial - High-Risk Population)



| Efficacy Endpoint                              | Acalabrutinib + Bendamustine + Rituximab (BR) | Placebo + Bendamustine +<br>Rituximab (BR) |
|------------------------------------------------|-----------------------------------------------|--------------------------------------------|
| Overall Response Rate (ORR)                    | 89.8%[10]                                     | 84.7%[10]                                  |
| Complete Response (CR) Rate                    | 67.9%[10]                                     | 47.5%[10]                                  |
| Median Progression-Free<br>Survival (PFS)      | 49.5 months[10]                               | 36.0 months[10]                            |
| Progression-Free Survival (PFS) at 66.4 months | 66.4 months[11]                               | 49.6 months[11]                            |

#### Relapsed/Refractory MCL

While a direct head-to-head trial with a standard of care arm is not available in this context, the efficacy of acalabrutinib can be compared to historical data for other treatments. A pivotal Phase 2 study of ibrutinib, another BTK inhibitor, in relapsed/refractory MCL showed an overall response rate of 68%.[12] In a single-arm study, the combination of bendamustine and rituximab in relapsed/refractory MCL demonstrated an overall response rate of 82%.[5][13]

### **Efficacy in Diffuse Large B-Cell Lymphoma (DLBCL)**

The role of acalabrutinib in DLBCL, the most common type of non-Hodgkin lymphoma, is still under investigation, with activity primarily observed in the Activated B-Cell-like (ABC) subtype, which is more dependent on BCR signaling.

A Phase 1b study evaluated acalabrutinib monotherapy in patients with relapsed/refractory non-GCB (which includes ABC) DLBCL.

Table 4: Efficacy of Acalabrutinib Monotherapy in Relapsed/Refractory non-GCB DLBCL



| Efficacy Endpoint                      | Acalabrutinib Monotherapy |  |
|----------------------------------------|---------------------------|--|
| Overall Response Rate (ORR)            | 24%[1][14]                |  |
| ORR in ABC subtype                     | 33%[15]                   |  |
| Complete Response (CR)                 | 19%[14]                   |  |
| Median Progression-Free Survival (PFS) | 1.9 months[1][4][15]      |  |
| Median Overall Survival (OS)           | 15.5 months[1][4][15]     |  |

For comparison, the standard-of-care for newly diagnosed DLBCL is the R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone). In the relapsed/refractory setting, outcomes with standard therapies are generally poor. A real-world data analysis of patients with relapsed/refractory DLBCL treated with various standard-of-care regimens reported an ORR of 52% and a median PFS of 3.0 months.[16][17]

### **Experimental Protocols**

Below are summaries of the methodologies for the key clinical trials cited in this guide.

#### **ELEVATE-TN (NCT02475681)**

- Study Design: A randomized, multicenter, open-label, phase 3 trial for patients with treatment-naive CLL.[18][19][20]
- Patient Population: Patients aged ≥65 years, or <65 years with coexisting conditions.[19][20]</li>
   Patients were stratified by del(17p) status, ECOG performance status, and geographic region.[19]
- Treatment Arms:
  - Acalabrutinib (100 mg twice daily) plus obinutuzumab.
  - Acalabrutinib monotherapy (100 mg twice daily).
  - Chlorambucil plus obinutuzumab.[19]



 Primary Endpoint: Progression-free survival (PFS) for the acalabrutinib-obinutuzumab combination versus the chlorambucil-obinutuzumab arm, as assessed by an independent review committee.[19]

#### **ASCEND (NCT02970318)**

- Study Design: A global, multicenter, randomized, open-label, phase 3 trial for patients with relapsed or refractory CLL.[7][8][21]
- Patient Population: Patients with relapsed or refractory CLL who had received at least one prior therapy.[8] Patients were stratified by del(17p) status, ECOG performance status, and number of prior therapies.[7]
- Treatment Arms:
  - Acalabrutinib monotherapy (100 mg twice daily).
  - Investigator's choice of either idelalisib (150 mg twice daily) plus rituximab or bendamustine (70 mg/m²) plus rituximab.[8]
- Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.[9]

#### ECHO (NCT02972840)

- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial for patients with previously untreated MCL.
- Patient Population: Adult patients with previously untreated mantle cell lymphoma.
- Treatment Arms:
  - Acalabrutinib in combination with bendamustine and rituximab (BR).
  - Placebo in combination with bendamustine and rituximab (BR).[2]
- Primary Endpoint: Progression-free survival (PFS).



#### Phase 1b DLBCL Study (NCT02112526)

- Study Design: A multicenter, open-label, phase 1b study of acalabrutinib monotherapy.[1]
- Patient Population: Patients with relapsed/refractory de novo non-GCB DLBCL.[14]
- Treatment: Acalabrutinib 100 mg twice daily in 28-day cycles until disease progression or unacceptable toxicity.[15]
- Primary Endpoint: Safety. Secondary endpoints included ORR, duration of response, and PFS.[14]

#### Conclusion

Acalabrutinib has established itself as a highly effective therapeutic option in the management of CLL and MCL, demonstrating superior efficacy and a favorable safety profile compared to traditional chemoimmunotherapy and other targeted agents in pivotal clinical trials. Its role in DLBCL is an area of active investigation, with promising activity observed in the ABC subtype. The data presented in this guide underscore the significant advancement that second-generation BTK inhibitors like acalabrutinib represent in the treatment landscape of B-cell malignancies. Continued research will further define its optimal use in various lymphoma subtypes and in combination with other novel agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Acalabrutinib for treatment of diffuse large B-cell lymphoma: results from a phase lb study
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]

#### Validation & Comparative





- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ASCEND final results: Acalabrutinib compared with idelalisib + R or Bendamustine + R in R/R CLL [lymphomahub.com]
- 9. ASCEND: Phase III, Randomized Trial of Acalabrutinib Versus Idelalisib Plus Rituximab or Bendamustine Plus Rituximab in Relapsed or Refractory Chronic Lymphocytic Leukemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. New MCL Treatment Combination with Acalabrutinib HealthTree for Mantle Cell Lymphoma [healthtree.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. ascopubs.org [ascopubs.org]
- 15. targetedonc.com [targetedonc.com]
- 16. Treatment Outcomes with Standard of Care in Relapsed/Refractory Diffuse Large B-Cell Lymphoma: Real-World Data Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acalabrutinib with or without obinutuzumab versus chlorambucil and obinutuzmab for treatment-naive chronic lymphocytic leukaemia (ELEVATE TN): a randomised, controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Results from the phase III ELEVATE TN trial in patients with treatment-naïve chronic lymphocytic leukemia [lymphomahub.com]
- 20. JNCCN 360 CLL/MCL Acalabrutinib [inccn360.org]
- 21. Acalabrutinib Versus Investigator's Choice in Relapsed/Refractory Chronic Lymphocytic Leukemia: Final ASCEND Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Acalabrutinib (AVL-292) vs. Standard-of-Care: A Comparative Efficacy Guide in Lymphoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605251#aic-292-avl-292-efficacy-compared-to-standard-of-care-in-lymphoma]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com